N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide
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Overview
Description
N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39. The purity is usually 95%.
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Scientific Research Applications
Cancer Therapy Applications
One of the earliest studies on related compounds, specifically CI-921, an anilinoacridine derivative with a somewhat similar functional group to N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide, demonstrated potential in treating advanced malignancies. The study highlighted its activity against experimental solid tumors in a phase II trial, noting principal toxicities but also identifying modest therapeutic responses in certain cancer types (Sklarin et al., 1992).
Chemosensors
In the realm of analytical chemistry, derivatives related to this compound have been employed in the development of highly selective fluorescence chemosensors. These sensors exhibit specific responses to ions like Cu^2+ and H_2PO_4^−, demonstrating the compound's utility in sensitive detection applications (Meng et al., 2018).
Antibiotic Synthesis
Research on N-sulfonyl derivatives showcases their use in developing antagonists for glycine-site NMDA and AMPA receptors, underscoring their importance in synthesizing sulfonamide antibiotics. These findings highlight the compound's role in creating pharmaceuticals targeting specific neural receptors (Hays et al., 1993).
Chemical Synthesis and Catalysis
Further studies delve into the synthesis of cyclic sulfoximines and dihydropyrazoles from reactions involving N-sulfonyl derivatives, demonstrating the compound's versatility in organic synthesis. These reactions provide a pathway to synthesize complex molecules with potential applications in medicinal chemistry and material science (Ye et al., 2014; Zhu et al., 2011).
Electrophysiological Activity
The N-substituted derivatives have been studied for their cardiac electrophysiological activity, presenting a potential for developing new class III agents for arrhythmia treatment. This research underlines the compound's applicability in designing therapeutics targeting heart conditions (Morgan et al., 1990).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the genome polyprotein in hepatitis c virus genotype 1b .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit antibacterial activity, potentially through interaction with cell-penetrating peptides .
Biochemical Pathways
Similar compounds have been found to interact with the pi3k/akt/mtor signaling pathways .
Pharmacokinetics
Similar compounds have been evaluated for their in vitro and in vivo pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds and the specific conditions of the environment .
Properties
IUPAC Name |
N-methyl-1-methylsulfonyl-N-phenylpiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-15(13-8-4-3-5-9-13)14(17)12-7-6-10-16(11-12)20(2,18)19/h3-5,8-9,12H,6-7,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFVCCRWLUOSCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCCN(C2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.